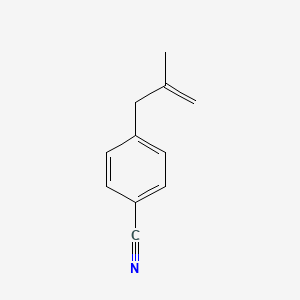

3-(4-Cyanophenyl)-2-methyl-1-propene

Descripción

3-(4-Cyanophenyl)-2-methyl-1-propene is an organic compound featuring a propene backbone substituted with a methyl group at position 2 and a 4-cyanophenyl group at position 3.

Propiedades

IUPAC Name |

4-(2-methylprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEQOGNYHGQAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539946 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97780-97-7 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-methyl-1-propene typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Knoevenagel condensation, where 4-cyanobenzaldehyde reacts with acetone in the presence of a base such as piperidine or pyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Cyanophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Cyanophenyl)-2-methyl-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Cyanophenyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving the cyanophenyl group, which can participate in various chemical interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares 3-(4-Cyanophenyl)-2-methyl-1-propene with two key analogs: a propene derivative with distinct substituents () and urea-based compounds sharing the 4-cyanophenyl moiety ().

Key Observations:

- Electron Effects: The cyano group in the target compound enhances electrophilicity compared to the methoxy (electron-donating) and methyl (weakly donating) groups in the analog from . This difference may increase reactivity in electrophilic additions or polymerizations.

- Molecular Weight : The urea derivatives (e.g., compound 6l) exhibit higher molecular weights due to their urea backbone and additional substituents.

Spectroscopic and Analytical Data

- Mass Spectrometry : Urea derivatives in show distinct ESI-MS profiles (e.g., m/z 268.1 for 6l), aiding in characterization . For the target propene derivative, hypothetical ESI-MS would likely differ due to its smaller molecular weight and lack of urea functionality.

- Purity : The methoxy-methyl propene analog () is reported with ≥95% purity, suggesting reliable synthesis protocols despite discontinuation .

Actividad Biológica

3-(4-Cyanophenyl)-2-methyl-1-propene, also known by its CAS number 97780-97-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H11N

- Molecular Weight : 173.21 g/mol

- CAS Number : 97780-97-7

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyanophenyl group may enhance its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may influence pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

These findings indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapy .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. A study investigating its effects on murine macrophages indicated a significant reduction in pro-inflammatory cytokines when treated with the compound at concentrations ranging from 5 to 50 µM. This suggests a potential role in managing inflammatory diseases .

Case Studies

- Leishmaniasis Treatment : A recent study explored the efficacy of derivatives related to this compound against Leishmania species. The compound was part of a larger screening effort that identified several analogs with IC50 values below 10 µM against L. donovani and L. amazonensis, indicating strong potential for treating leishmaniasis .

- Antibacterial Screening : In a comprehensive screening of synthesized alkaloids, this compound was evaluated alongside other compounds for antibacterial activity. Results showed that it effectively inhibited growth in various Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.